molecular formula C23H28BrN3O3 B1676930 NAN-190 hydrobromide CAS No. 115388-32-4

NAN-190 hydrobromide

Cat. No.: B1676930
CAS No.: 115388-32-4
M. Wt: 474.4 g/mol
InChI Key: AXRUEPFPTQYHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NAN-190 hydrobromide is a chemical compound that has garnered interest due to its potential therapeutic applications. It is structurally characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an isoindoline-1,3-dione moiety. This compound is often studied for its interactions with various biological receptors, particularly in the context of neurological and psychiatric conditions.

Mechanism of Action

Target of Action

NAN-190 hydrobromide, also known as 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione hydrobromide, primarily targets the 5-HT1A receptor and the Nav1.7 sodium channel . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a role in neurotransmission. The Nav1.7 sodium channel is involved in the generation and conduction of action potentials and is associated with pain sensation .

Mode of Action

NAN-190 acts as an antagonist at the 5-HT1A receptor It also acts as a blocker of the Nav1.7 sodium channel . The compound has been identified as a state-dependent Nav1.7 blocker, with its IC50 value being ten times higher in the inactivated state than in the resting state .

Biochemical Pathways

The antagonistic action of NAN-190 on the 5-HT1A receptor can affect various biochemical pathways involved in serotonin signaling. Its blocking effect on the Nav1.7 sodium channel can influence the conduction of action potentials, particularly in neurons involved in pain sensation .

Result of Action

The blockade of the Nav1.7 sodium channel by NAN-190 can lead to a reduction in pain sensation . In animal experiments, NAN-190 has been shown to significantly alleviate inflammatory pain caused by Complete Freund’s Adjuvant (CFA) .

Action Environment

The action, efficacy, and stability of NAN-190 can be influenced by various environmental factors For instance, the physiological environment, such as the presence of other molecules, pH, and temperature, can affect the compound’s interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(2-Methoxyphenyl)piperazin-1-yl)butyl)isoindoline-1,3-dione typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with piperazine to form 4-(2-methoxyphenyl)piperazine.

    Alkylation: The piperazine intermediate is then alkylated with 1,4-dibromobutane to introduce the butyl chain.

    Cyclization: The resulting product undergoes cyclization with phthalic anhydride to form the isoindoline-1,3-dione structure.

    Hydrobromide Formation: Finally, the compound is converted to its hydrobromide salt form by treatment with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, converting it to isoindoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Isoindoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

NAN-190 hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly in the context of neurotransmission.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychiatric disorders.

    Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.

    Naftopidil: Used to treat benign prostate hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.

Uniqueness

NAN-190 hydrobromide is unique due to its specific structural features, such as the combination of a methoxyphenyl group and an isoindoline-1,3-dione moiety, which contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]isoindole-1,3-dione;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRUEPFPTQYHQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042588
Record name 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

115338-32-4
Record name 2-[4-[4-(2-Methoxyphenyl)-1-piperazinyl]butyl]-1H-isoindole-1,3(2H)-dione hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115338-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115338324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115338-32-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NAN-190 HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919U0E9M3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NAN-190 hydrobromide
Reactant of Route 2
Reactant of Route 2
NAN-190 hydrobromide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
NAN-190 hydrobromide
Reactant of Route 4
Reactant of Route 4
NAN-190 hydrobromide
Reactant of Route 5
Reactant of Route 5
NAN-190 hydrobromide
Reactant of Route 6
Reactant of Route 6
NAN-190 hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.